

2-(2-Chlorophenoxy)ethanol molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(2-Chlorophenoxy)ethanol**

Cat. No.: **B099853**

[Get Quote](#)

An In-depth Technical Guide to **2-(2-Chlorophenoxy)ethanol**: Molecular Structure and Physicochemical Properties

Abstract

This technical guide provides a comprehensive examination of **2-(2-Chlorophenoxy)ethanol** (CAS No: 15480-00-9), a chlorinated phenoxyethanol derivative. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's molecular structure, chemical identity, and key physicochemical properties. We will explore its structural characteristics, including the influence of ortho-chlorine substitution on its properties, and present its spectroscopic profile. Furthermore, this guide outlines a plausible synthetic route and discusses the compound's chemical reactivity. Safety and handling protocols are also addressed, providing a holistic view for laboratory and industrial applications.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational for all research and development activities. **2-(2-Chlorophenoxy)ethanol** is systematically named to define its structure unambiguously. Its core identity is established by a unique CAS Registry Number and can be represented in various formats for computational and database searches.

Table 1: Chemical Identifiers for **2-(2-Chlorophenoxy)ethanol**[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Identifier	Value
IUPAC Name	2-(2-chlorophenoxy)ethanol
Systematic Name	2-(2-chlorophenoxy)ethan-1-ol
CAS Number	15480-00-9
Molecular Formula	C ₈ H ₉ ClO ₂
Molecular Weight	172.61 g/mol
Common Synonyms	Ethanol, 2-(2-chlorophenoxy)-; 2-(2'-Chlorophenoxy)ethanol
InChI	InChI=1S/C8H9ClO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,10H,5-6H2
InChIKey	FDQGMCQSIVZGHW-UHFFFAOYSA-N
SMILES	C1=CC=C(C(=C1)OCCO)Cl

Molecular Structure and Conformation

The molecular architecture of **2-(2-Chlorophenoxy)ethanol** consists of three key components: a phenyl ring, an ether linkage, and a primary alcohol.

- Chlorinated Phenyl Group: A chlorine atom is substituted at the ortho (position 2) of the benzene ring. This substitution is critical as it influences the molecule's electronic properties and steric hindrance around the ether bond, distinguishing it from its meta- and para-isomers.
- Ether Linkage: An ether group (-O-) connects the phenyl ring to the ethanol side chain. This bond provides rotational flexibility to the molecule.
- Ethanol Moiety: The -CH₂CH₂OH group provides a primary alcohol functional group, which is a key site for chemical reactions and contributes to the compound's polarity and potential for hydrogen bonding.

The ortho-positioning of the chlorine atom reduces the molecular symmetry compared to its para-isomer, which can lead to a lower melting point.[\[5\]](#)

Molecular structure of 2-(2-Chlorophenoxy)ethanol.

Physicochemical and Spectroscopic Properties

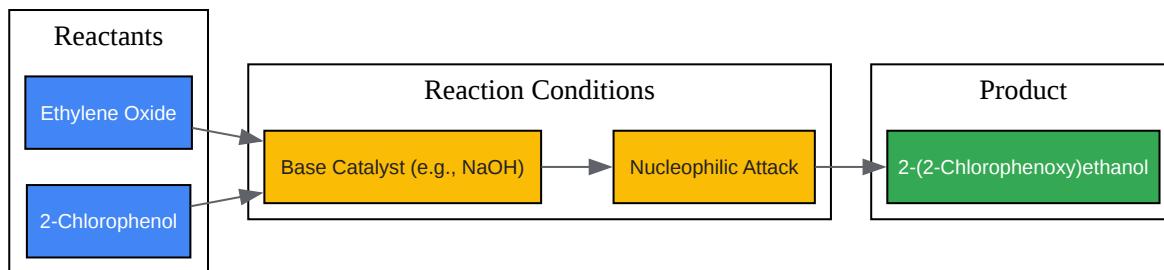
The physical properties of **2-(2-Chlorophenoxy)ethanol** dictate its behavior in various solvents and its conditions for handling and storage.

Table 2: Computed Physicochemical Properties

Property	Value	Source
Molecular Weight	172.61 g/mol	PubChem[1]
XLogP3	2.0	PubChem[6]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	3	PubChem[1]

Spectroscopic Profile

While detailed, specific spectra for this exact isomer are not widely published, its spectroscopic characteristics can be reliably predicted based on its functional groups.


- Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum is expected to show a broad absorption band around 3300 cm^{-1} corresponding to the O-H stretching of the alcohol group, indicative of hydrogen bonding.[5] A strong peak around 1250 cm^{-1} would be characteristic of the C-O stretching of the aryl ether.[5] Additional peaks would correspond to aromatic C=C stretching ($1400\text{-}1600\text{ cm}^{-1}$) and C-H stretching (aliphatic and aromatic, $\sim 2850\text{-}3100\text{ cm}^{-1}$).
- Nuclear Magnetic Resonance (NMR) Spectroscopy: The ^1H NMR spectrum would display distinct resonances for the aromatic protons, which would be more complex due to the ortho-substitution. The two methylene groups (-OCH₂CH₂OH) would appear as two distinct triplets. The hydroxyl proton would likely appear as a broad singlet.

Synthesis and Reactivity

A plausible and common method for synthesizing phenoxyethanol derivatives is through nucleophilic substitution.

Synthetic Route

2-(2-Chlorophenoxy)ethanol can be synthesized by reacting 2-chlorophenol with ethylene oxide. This reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH). The base deprotonates the phenol to form the more nucleophilic phenoxide ion, which then attacks the electrophilic ethylene oxide ring.[5]

[Click to download full resolution via product page](#)

*General workflow for the synthesis of **2-(2-Chlorophenoxy)ethanol**.*

Chemical Reactivity

The compound's reactivity is governed by its three functional groups:

- Alcohol Group: The primary alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid, 2-(2-chlorophenoxy)acetic acid, using appropriate oxidizing agents.[5]
- Aromatic Ring: The chlorine atom on the aromatic ring can undergo nucleophilic aromatic substitution reactions under specific conditions, allowing for further functionalization.[5]
- Ether Linkage: The ether bond is generally stable but can be cleaved under harsh acidic conditions.

Applications in Research and Drug Development

Phenoxyethanol derivatives are widely used as intermediates in organic synthesis. While its close analog, 2-(2-chloroethoxy)ethanol, is a well-documented precursor in the synthesis of pharmaceuticals like Quetiapine and Hydroxyzine, the specific applications of **2-(2-chlorophenoxy)ethanol** are less commonly cited.[7][8][9] However, its structure makes it a valuable building block for creating a diverse range of molecules. Its potential lies in its ability to introduce the 2-(2-chlorophenoxy)ethyl moiety into larger, more complex structures, which could be explored in the development of new chemical entities.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-(2-Chlorophenoxy)ethanol** is associated with several hazards.

- Hazard Statements:
 - H302: Harmful if swallowed[1]
 - H312: Harmful in contact with skin[1]
 - H315: Causes skin irritation[1]
 - H319: Causes serious eye irritation[1]
 - H332: Harmful if inhaled[1]
- Precautionary Measures:
 - Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing vapor or mist. Wash hands thoroughly after handling.[10]
 - Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[11]
 - Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from sources of ignition and incompatible materials like strong oxidizing agents.[10][12]

Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of **2-(2-Chlorophenoxy)ethanol**.

Protocol 7.1: Synthesis of **2-(2-Chlorophenoxy)ethanol**

Objective: To synthesize **2-(2-Chlorophenoxy)ethanol** from 2-chlorophenol and ethylene oxide.

Methodology:

- Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a gas inlet tube under an inert atmosphere (e.g., nitrogen).
- Reagent Preparation: Dissolve 2-chlorophenol in a suitable solvent (e.g., anhydrous THF). Add a catalytic amount of a strong base (e.g., sodium hydride) portion-wise at 0 °C to form the sodium 2-chlorophenoxyde in situ.
- Reaction: Bubble ethylene oxide gas slowly through the stirred solution at a controlled temperature. The causality here is that the phenoxide is a potent nucleophile that attacks the strained epoxide ring of ethylene oxide, leading to ring-opening.
- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-chlorophenol) is consumed.
- Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product using column chromatography on silica gel to yield pure **2-(2-Chlorophenoxy)ethanol**.

Protocol 7.2: Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups in the synthesized product to confirm its identity.

Methodology:

- Sample Preparation: Prepare a thin film of the purified liquid sample between two potassium bromide (KBr) salt plates.
- Background Spectrum: Record a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.
- Data Acquisition: Place the KBr plates with the sample in the spectrometer and acquire the infrared spectrum over a range of 4000-400 cm⁻¹.
- Data Analysis and Validation:
 - Confirmation of Success: A successful synthesis is validated by the presence of a broad peak around 3300 cm⁻¹ (O-H stretch from the alcohol) and a strong peak around 1250 cm⁻¹ (aryl C-O ether stretch).
 - Confirmation of Purity: The absence of a strong, sharp peak around 3550-3600 cm⁻¹, which would indicate a free phenolic O-H, confirms the consumption of the 2-chlorophenol starting material.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 84933, **2-(2-Chlorophenoxy)ethanol**. Retrieved from [\[Link\]](#)
- U.S. Environmental Protection Agency (EPA). Substance Registry Services (SRS). Ethanol, 2-(2-chlorophenoxy)-. Retrieved from [\[Link\]](#)
- Amerigo Scientific (n.d.). **2-(2-Chlorophenoxy)ethanol**. Retrieved from [\[Link\]](#)
- NIST (National Institute of Standards and Technology) (n.d.). **2-(2-Chlorophenoxy)ethanol**. In NIST Chemistry WebBook. Retrieved from [\[Link\]](#)

- Cole-Parmer (n.d.). Material Safety Data Sheet - 2-(2-Chloroethoxy)ethanol. Retrieved from [\[Link\]](#)
- PubChemLite (n.d.). **2-(2-chlorophenoxy)ethanol** (C8H9ClO2). Retrieved from [\[Link\]](#)
- Valeshvar Biotech (n.d.). 2-(2-Chloroethoxy) ethanol - 628-89-7. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12361, 2-(Chloroethoxy)ethanol. Retrieved from [\[Link\]](#)
- PubMed (2022). Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-(2-Chlorophenoxy)ethanol | C8H9ClO2 | CID 84933 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. 2-(2-Chlorophenoxy)ethanol - Amerigo Scientific [amerigoscientific.com]
- 4. 2-(2-Chlorophenoxy)ethanol [webbook.nist.gov]
- 5. 2-(2-Chlorophenoxy)ethanol (67967-76-4) for sale [vulcanchem.com]
- 6. PubChemLite - 2-(2-chlorophenoxy)ethanol (C8H9ClO2) [pubchemlite.lcsb.uni.lu]
- 7. nbino.com [nbino.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 2-(2-Chloroethoxy) ethanol - 628-89-7 - Manufacturer India [valeshvarbiotech.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. 2-[2-(2-CHLOROETHOXY)ETHOXY]ETHANOL - Safety Data Sheet [chemicalbook.com]
- To cite this document: BenchChem. [2-(2-Chlorophenoxy)ethanol molecular structure and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b099853#2-2-chlorophenoxy-ethanol-molecular-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com